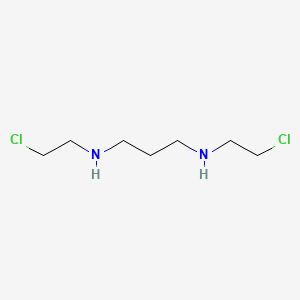
N1,N3-Bis(2-chloroethyl)propane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N3-Bis(2-chloroethyl)propane-1,3-diamine is a chemical compound with the molecular formula C7H16Cl2N2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two chloroethyl groups attached to a propane-1,3-diamine backbone, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-Bis(2-chloroethyl)propane-1,3-diamine typically involves the reaction of propane-1,3-diamine with 2-chloroethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of hydrogen atoms with chloroethyl groups. The reaction is typically conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is purified through distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions
N1,N3-Bis(2-chloroethyl)propane-1,3-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The chloroethyl groups can be hydrolyzed to form hydroxyl groups, leading to the formation of diols.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions are used to facilitate hydrolysis.
Major Products Formed
Substitution: New compounds with different functional groups replacing the chloroethyl groups.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
Hydrolysis: Diols and other hydroxyl-containing compounds.
科学的研究の応用
N1,N3-Bis(2-chloroethyl)propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N1,N3-Bis(2-chloroethyl)propane-1,3-diamine involves its interaction with cellular components, leading to various biochemical effects. The chloroethyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, resulting in the inhibition of cellular processes. This compound can also interfere with enzymatic activities and disrupt normal cellular functions.
類似化合物との比較
Similar Compounds
N1,N3-Dibenzyl-N1,N3-bis(2-chloroethyl)propane-1,3-diamine: Similar structure but with benzyl groups instead of hydrogen atoms.
N,N’-Bis(2-aminoethyl)-1,3-propanediamine: Contains aminoethyl groups instead of chloroethyl groups.
N,N’-Dimethyl-1,3-propanediamine: Features methyl groups instead of chloroethyl groups.
Uniqueness
N1,N3-Bis(2-chloroethyl)propane-1,3-diamine is unique due to its specific chloroethyl functional groups, which confer distinct reactivity and applications. Its ability to form covalent bonds with nucleophilic sites makes it particularly useful in biochemical and medicinal research.
特性
分子式 |
C7H16Cl2N2 |
|---|---|
分子量 |
199.12 g/mol |
IUPAC名 |
N,N'-bis(2-chloroethyl)propane-1,3-diamine |
InChI |
InChI=1S/C7H16Cl2N2/c8-2-6-10-4-1-5-11-7-3-9/h10-11H,1-7H2 |
InChIキー |
GFSPBYVYPLDXNV-UHFFFAOYSA-N |
正規SMILES |
C(CNCCCl)CNCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


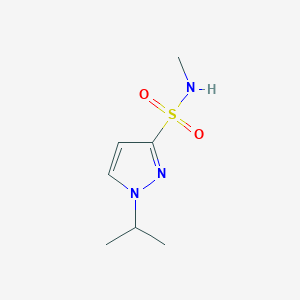

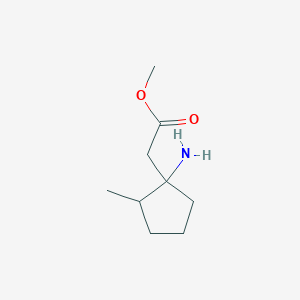
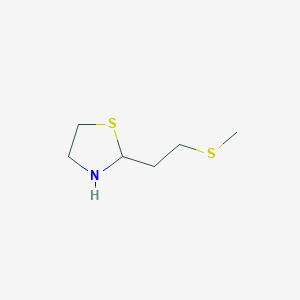
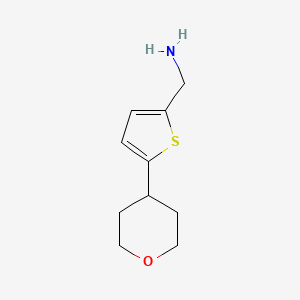
![6-(2-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B13338541.png)
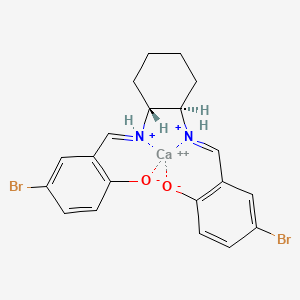
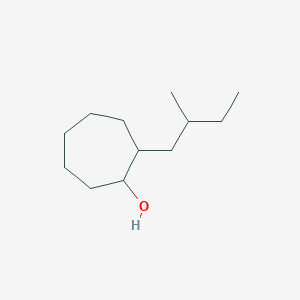
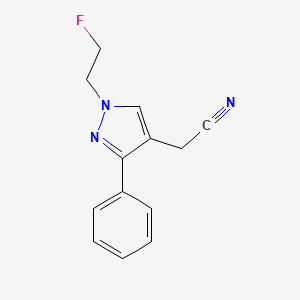
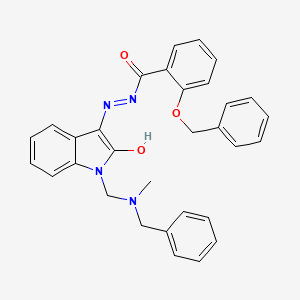
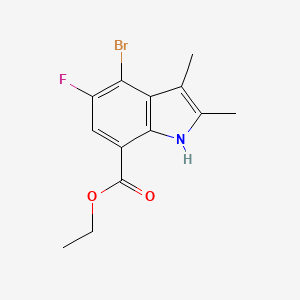
![1-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-ol](/img/structure/B13338576.png)
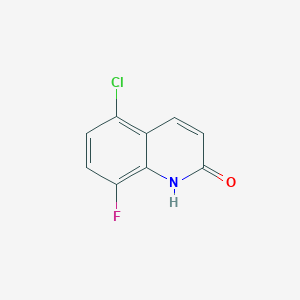
![2-Benzyl-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B13338599.png)
